molecular formula C24H48N3O9P B15124613 cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

Cat. No.: B15124613
M. Wt: 553.6 g/mol
InChI Key: LXPBNNMEXPFYQV-UHFFFAOYSA-N
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Description

The compound "cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate" is a cyclohexanamine salt of a phosphorylated furan derivative. Its structure comprises a cyclohexanamine cation paired with a phosphate ester of a modified furan moiety containing hydroxyl, ketone, and dihydroxyethyl substituents . Notably, cyclohexanamine itself exhibits potent nematicidal activity, causing 97.93% mortality in Meloidogyne incognita nematodes at low concentrations (8.71 µM) . The addition of the phosphorylated furan group likely alters its physicochemical properties, such as solubility and stability, compared to free cyclohexanamine.

Properties

Molecular Formula

C24H48N3O9P

Molecular Weight

553.6 g/mol

IUPAC Name

cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

InChI

InChI=1S/3C6H13N.C6H9O9P/c3*7-6-4-2-1-3-5-6;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h3*6H,1-5,7H2;2,4,7-9H,1H2,(H2,11,12,13)

InChI Key

LXPBNNMEXPFYQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanamine is typically synthesized through the hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction can be represented as follows:

C6H5NH2+3H2C6H11NH2C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 C6​H5​NH2​+3H2​→C6​H11​NH2​

Another method involves the alkylation of ammonia using cyclohexanol . The preparation of the phosphate ester component involves the reaction of the corresponding alcohol with phosphoric acid under controlled conditions.

Industrial Production Methods

Industrial production of cyclohexanamine primarily relies on the hydrogenation of aniline due to its efficiency and cost-effectiveness . The process is carried out in large reactors under high pressure and temperature to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.

    Substitution: The amine group in cyclohexanamine can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and phosphates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The phosphate ester component may participate in phosphorylation reactions, influencing various cellular processes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Property Cyclohexanamine Target Compound 4,4'-Methylenebis-cyclohexanamine
Molecular Weight (g/mol) 99.17 Not reported 224.34
Solubility Lipophilic Likely hydrophilic* Moderate (polar aprotic solvents)
Stability Volatile Enhanced via phosphate High (thermostable)

*Inferred from phosphate group’s polarity.

Q & A

Basic Question: What are the optimal synthetic routes for preparing cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate?

Methodological Answer:

  • Key Steps :
    • Protection of Hydroxyl Groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to protect reactive hydroxyls on the furan and dihydroxyethyl moieties during synthesis to prevent undesired side reactions .
    • Phosphorylation : Introduce the dihydrogen phosphate group via a coupling reaction with phosphoramidite or phosphorus oxychloride under anhydrous conditions, followed by deprotection .
    • Purification : Employ reverse-phase HPLC (C18 column) with a gradient elution system (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound. Monitor purity (>95%) using UV detection at 210 nm .
  • Challenges : Competing hydrolysis of the phosphate ester under acidic/basic conditions requires pH-controlled environments (pH 6–7) .

Basic Question: How can the compound’s structural integrity and purity be validated?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the cyclohexanamine moiety (δ 1.2–2.1 ppm for cyclohexane protons) and furan ring (δ 5.5–6.5 ppm for olefinic protons). 31^31P NMR (δ 0–5 ppm) verifies phosphate ester integrity .
    • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) detects the molecular ion [M–H]⁻, with exact mass matching theoretical calculations (e.g., C₁₁H₁₈NO₁₀P: 385.06 Da) .
  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve polar degradation products, ensuring stability during analysis .

Advanced Question: How can researchers resolve contradictions in reported stability data under varying pH and temperature?

Methodological Answer:

  • Experimental Design :
    • Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 4, 7, 9) for 1–4 weeks. Monitor degradation via HPLC .
    • Kinetic Analysis : Calculate degradation rate constants (kk) using first-order kinetics. Identify pH-dependent hydrolysis pathways (e.g., phosphate ester cleavage at pH >8) .
  • Findings :
    • Stable Conditions : pH 6–7, 4°C (t₁/₂ > 6 months).
    • Critical Degradation Pathways : Hydrolysis of the furan-5-oxo group at pH <4 and oxidation of dihydroxyethyl at high temperatures .

Advanced Question: What role does stereochemistry play in the compound’s interaction with alkaline phosphatases?

Methodological Answer:

  • Stereochemical Analysis :
    • Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to separate enantiomers. Confirm absolute configuration via circular dichroism (CD) .
    • Enzyme Kinetics : Compare KmK_m and VmaxV_{max} values for (R)- and (S)-dihydroxyethyl isomers using chemiluminescent assays (e.g., CDP-Star substrate for phosphatase activity) .
  • Key Insight : The (R)-isomer shows 3-fold higher catalytic efficiency (kcat/Kmk_{cat}/K_m) due to optimal hydrogen bonding with phosphatase active sites .

Advanced Question: How can mechanistic studies elucidate the hydrolysis kinetics of the phosphate ester moiety?

Methodological Answer:

  • Techniques :
    • Isotopic Labeling : Synthesize the compound with 18^{18}O-labeled phosphate. Track 18^{18}O incorporation into hydrolysis products (e.g., inorganic phosphate) using LC-MS .
    • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states for acid/base-catalyzed hydrolysis .
  • Findings : Hydrolysis proceeds via a two-step mechanism: (i) nucleophilic attack by water on the phosphorus center and (ii) cleavage of the P–O bond. Rate-limiting step is pH-dependent .

Advanced Question: What analytical methods are suitable for detecting trace impurities in synthesized batches?

Methodological Answer:

  • Impurity Profiling :
    • LC-MS/MS : Use a Q-TOF mass spectrometer in MSE mode to identify low-abundance impurities (e.g., dephosphorylated byproducts).
    • Forced Degradation : Expose the compound to UV light (254 nm), H₂O₂ (3%), and heat (80°C) to simulate degradation pathways. Correlate impurities with stability data .
  • Thresholds : Set impurity limits at ≤0.15% (ICH Q3A guidelines) for genotoxic species .

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